molecular formula C15H23N5O B14632239 N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide CAS No. 52833-14-4

N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide

Cat. No.: B14632239
CAS No.: 52833-14-4
M. Wt: 289.38 g/mol
InChI Key: DIWMLOTYKHWTNW-UHFFFAOYSA-N
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Description

N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide is a compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-B]pyridine core with butyl and butylamino substituents, making it a unique molecule with potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids with amines. For instance, n-butyl stannoic acid can be used as a catalyst for the direct amidation of amines with carboxylic acids . This method is advantageous due to its efficiency and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic amidation processes. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties.

Scientific Research Applications

N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrazolo[3,4-B]pyridine derivatives have been found to inhibit kinases such as p38 and JNK1, which are involved in various cellular processes . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl and butylamino groups differentiate it from other pyrazolo[3,4-B]pyridine derivatives, potentially leading to unique interactions with molecular targets and pathways.

Properties

CAS No.

52833-14-4

Molecular Formula

C15H23N5O

Molecular Weight

289.38 g/mol

IUPAC Name

N-butyl-4-(butylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C15H23N5O/c1-3-5-7-16-13-11-10-19-20-14(11)18-9-12(13)15(21)17-8-6-4-2/h9-10H,3-8H2,1-2H3,(H,17,21)(H2,16,18,19,20)

InChI Key

DIWMLOTYKHWTNW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C=NNC2=NC=C1C(=O)NCCCC

Origin of Product

United States

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